An In-depth Technical Guide to 2-(1H-Imidazol-2-yl)acetic acid
An In-depth Technical Guide to 2-(1H-Imidazol-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-Imidazol-2-yl)acetic acid, a distinct isomer of imidazoleacetic acid, presents a compelling subject for research and development, particularly in the fields of medicinal chemistry and pharmacology. While its structural isomer, 2-(1H-imidazol-1-yl)acetic acid, is a well-documented precursor in the synthesis of prominent pharmaceuticals, the 2-yl isomer remains a less explored entity with significant therapeutic potential. This technical guide synthesizes the currently available data on the fundamental properties, potential biological activities, and synthetic considerations for 2-(1H-Imidazol-2-yl)acetic acid, providing a foundational resource for its further investigation and application.
Core Properties
2-(1H-Imidazol-2-yl)acetic acid (CAS Number: 189502-92-9) is a heterocyclic compound featuring an acetic acid moiety attached to the second carbon of an imidazole ring. This structural arrangement imparts distinct chemical and physical properties compared to its other isomers.
Physicochemical Data
A summary of the key physicochemical properties of 2-(1H-Imidazol-2-yl)acetic acid is presented in Table 1. It is important to note that some of these values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | [1][2] |
| Molecular Weight | 126.11 g/mol | [1] |
| Appearance | Light yellow solid | [2] |
| Boiling Point (Predicted) | 467.8 ± 28.0 °C | [3] |
| Density (Predicted) | 1.426 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.48 ± 0.10 | [3] |
Synthesis and Characterization
Caption: A conceptual workflow for the synthesis of 2-(1H-Imidazol-2-yl)acetic acid.
Characterization of the synthesized compound would rely on standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the substitution pattern on the imidazole ring and the presence of the acetic acid moiety.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid (O-H and C=O stretching) and the imidazole ring vibrations.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Biological Activity and Therapeutic Potential
While direct experimental studies on the biological effects of 2-(1H-Imidazol-2-yl)acetic acid are limited, the broader class of imidazole derivatives exhibits a wide range of pharmacological activities. This suggests promising avenues for investigation into the therapeutic potential of the 2-yl isomer.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of various imidazole-containing compounds. These derivatives have been shown to act through mechanisms such as the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and apoptosis. The unique electronic and steric properties of the 2-yl isomer could lead to novel interactions with anticancer targets.
Cardiovascular Effects
Derivatives of imidazole are known to interact with adrenergic receptors and imidazoline receptors, playing a role in the regulation of blood pressure and heart rate. Research into specific 2-imidazolinyl-acetic acid derivatives has demonstrated significant bradycardic and hypotensive effects. These findings suggest that 2-(1H-Imidazol-2-yl)acetic acid and its derivatives could be valuable leads in the development of new cardiovascular drugs.
Caption: Potential interaction of 2-(1H-Imidazol-2-yl)acetic acid with biological targets.
Future Directions
The significant gaps in the literature concerning 2-(1H-Imidazol-2-yl)acetic acid underscore the need for further research. Key areas for future investigation include:
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Development of robust and scalable synthetic protocols.
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Comprehensive characterization using modern analytical techniques to provide validated spectral data.
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In-depth evaluation of its biological activity, including in vitro and in vivo studies to explore its anticancer and cardiovascular effects.
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Structure-activity relationship (SAR) studies of novel derivatives to optimize therapeutic efficacy.
Conclusion
2-(1H-Imidazol-2-yl)acetic acid represents an under-explored molecule with considerable potential in drug discovery and development. This guide provides a summary of the current, albeit limited, knowledge base for this compound. It is intended to serve as a catalyst for further research, encouraging the scientific community to unlock the full therapeutic promise of this intriguing imidazole derivative. The structural novelty of the 2-yl isomer, in comparison to its more studied counterparts, may offer unique pharmacological profiles and opportunities for the development of new classes of therapeutic agents.
References
- 1. [New cardiovascular acting 2-aryl-2-imidazolinyl-acetic acids. Synthesis and pharmacologic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral cardiovascular alpha- and beta-adrenergic effects of some hypotensive and bradycardic arylalkyl imidazole derivatives in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
